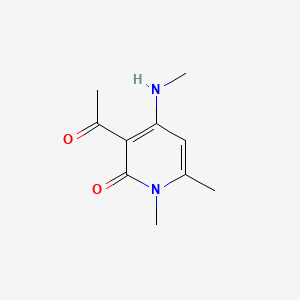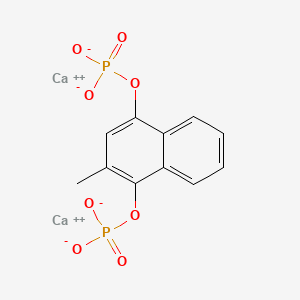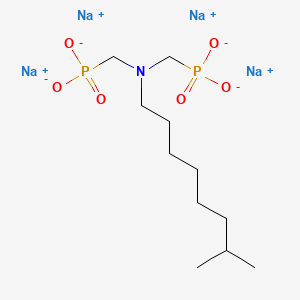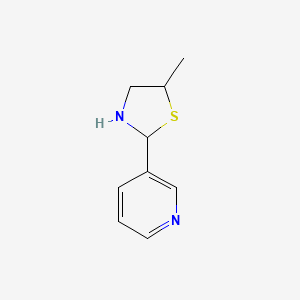
3-(5-Methyl-2-thiazolidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-2-thiazolidinyl)pyridine is a heterocyclic compound that features a thiazolidine ring fused to a pyridine ring. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a compound of interest in various fields of science, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-chloro-5-methylthiazole with 3-pyridylmagnesium bromide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting from readily available precursors such as 2-chloro-5-methylthiazole and pyridine derivatives. The process involves several purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine and thiazolidine compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-2-thiazolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with these targets, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: A simpler analog with similar pharmacological properties.
Pyridine: The parent compound, which lacks the thiazolidine ring.
Thiazole: Another related compound with a sulfur and nitrogen-containing ring.
Uniqueness: 3-(5-Methyl-2-thiazolidinyl)pyridine is unique due to its combined thiazolidine and pyridine rings, which confer enhanced pharmacological properties compared to its simpler analogs. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
116113-07-6 |
|---|---|
Molekularformel |
C9H12N2S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
5-methyl-2-pyridin-3-yl-1,3-thiazolidine |
InChI |
InChI=1S/C9H12N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-4,6-7,9,11H,5H2,1H3 |
InChI-Schlüssel |
MVBRBSRJVFJQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(S1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


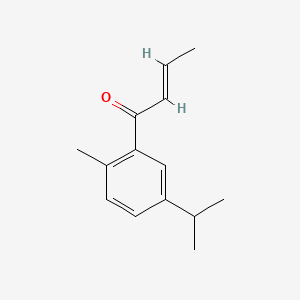
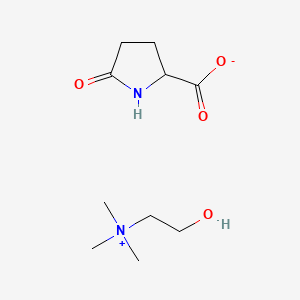
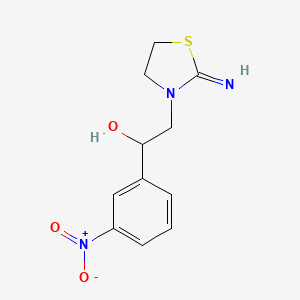

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
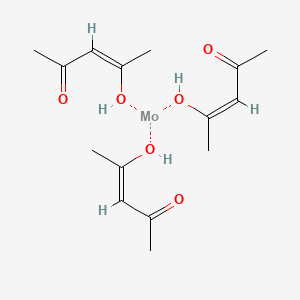
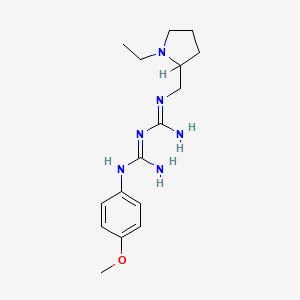

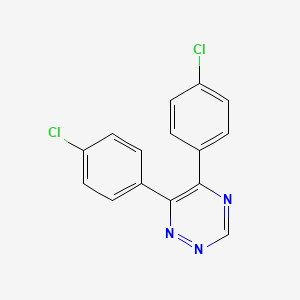
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
